molecular formula C12H19NO3 B8433142 N-(5,7-dihydroxy-2-adamantyl)acetamide

N-(5,7-dihydroxy-2-adamantyl)acetamide

Cat. No. B8433142
M. Wt: 225.28 g/mol
InChI Key: VIAIOTWOWPHAJQ-UHFFFAOYSA-N
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Patent
US08927715B2

Procedure details

To N-(5,7-dihydroxy-2-adamantyl)acetamide (110 mg, 0.489 mmol) was added 4N aq HCl (3 mL) slowly. The reaction mixture was heated to 80° C. overnight. The mixture was cooled to rt and concentrated. The residue was treated with satd aq NaHCO3. The water was removed under reduced pressure, and the solid was triturated with methanol. The mixture was filtered, and the solids were washed with methanol. The filtrate was concentrated give to 6-aminoadamantane-1,3-diol (50 mg, 56%). 1H-NMR (400 MHz, D2O): δ=1.45 (m, 2H), 1.63 (m, 6H), 1.73 (m, 4H), 2.12 (m, 2H), 3.27 (m, 1H).
Quantity
110 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]12[CH2:12][CH:6]3[CH2:7][C:8]([OH:11])([CH2:10][CH:4]([CH:5]3[NH:13]C(=O)C)[CH2:3]1)[CH2:9]2.Cl>>[NH2:13][CH:5]1[CH:4]2[CH2:3][C:2]3([OH:1])[CH2:9][C:8]([OH:11])([CH2:7][CH:6]1[CH2:12]3)[CH2:10]2

Inputs

Step One
Name
Quantity
110 mg
Type
reactant
Smiles
OC12CC3C(C(CC(C1)(C3)O)C2)NC(C)=O
Name
Quantity
3 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to rt
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was treated with satd aq NaHCO3
CUSTOM
Type
CUSTOM
Details
The water was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the solid was triturated with methanol
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solids were washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1C2CC3(CC(CC1C3)(C2)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 55.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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